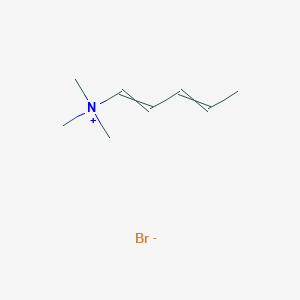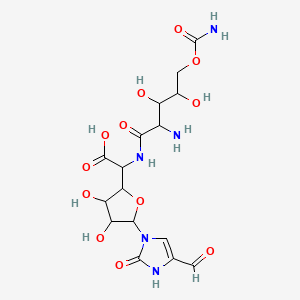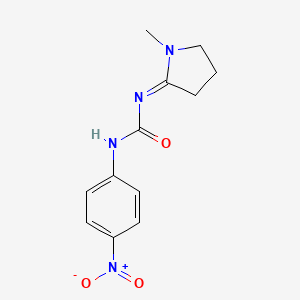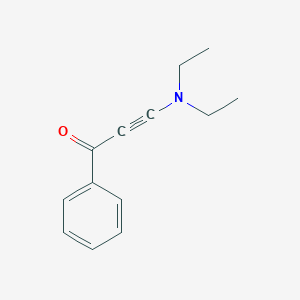![molecular formula C44H28N10Na6O20S6 B14669814 1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino(6-phenoxy-1,3,5-triazine-4,2-diyl)imino]]bis-, hexasodium salt CAS No. 41267-43-0](/img/structure/B14669814.png)
1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino(6-phenoxy-1,3,5-triazine-4,2-diyl)imino]]bis-, hexasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedisulfonic acid, 2,2’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino(6-phenoxy-1,3,5-triazine-4,2-diyl)imino]]bis-, hexasodium salt is a complex organic compound with a molecular formula of C44H46N12Na6O22S6 . This compound is known for its unique structure, which includes multiple sulfonic acid groups, phenylene rings, and triazine units. It is often used in various industrial and scientific applications due to its chemical properties.
Preparation Methods
The synthesis of 1,4-Benzenedisulfonic acid, 2,2’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino(6-phenoxy-1,3,5-triazine-4,2-diyl)imino]]bis-, hexasodium salt involves several steps. The process typically starts with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfonic acid derivatives, while substitution reactions can result in the replacement of specific functional groups .
Scientific Research Applications
1,4-Benzenedisulfonic acid, 2,2’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino(6-phenoxy-1,3,5-triazine-4,2-diyl)imino]]bis-, hexasodium salt is widely used in scientific research In chemistry, it is used as a reagent in various synthesis reactionsIn industry, it is used in the production of dyes, pigments, and other chemical products .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonic acid groups and triazine units play a crucial role in its reactivity and binding properties. These interactions can lead to various biochemical effects, depending on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, 1,4-Benzenedisulfonic acid, 2,2’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino(6-phenoxy-1,3,5-triazine-4,2-diyl)imino]]bis-, hexasodium salt stands out due to its unique structure and properties. Similar compounds include other sulfonic acid derivatives and triazine-based compounds. the specific arrangement of functional groups in this compound gives it distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
41267-43-0 |
|---|---|
Molecular Formula |
C44H28N10Na6O20S6 |
Molecular Weight |
1347.1 g/mol |
IUPAC Name |
hexasodium;2-[[4-[4-[2-[4-[[4-(2,5-disulfonatoanilino)-6-phenoxy-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-phenoxy-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C44H34N10O20S6.6Na/c55-75(56,57)31-17-19-35(77(61,62)63)33(23-31)47-41-49-39(51-43(53-41)73-29-7-3-1-4-8-29)45-27-15-13-25(37(21-27)79(67,68)69)11-12-26-14-16-28(22-38(26)80(70,71)72)46-40-50-42(54-44(52-40)74-30-9-5-2-6-10-30)48-34-24-32(76(58,59)60)18-20-36(34)78(64,65)66;;;;;;/h1-24H,(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H2,45,47,49,51,53)(H2,46,48,50,52,54);;;;;;/q;6*+1/p-6 |
InChI Key |
OPRWRFBSPWVUMA-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)NC6=NC(=NC(=N6)OC7=CC=CC=C7)NC8=C(C=CC(=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14669769.png)




![3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B14669787.png)



